molecular formula C19H27NO B2909137 8-(Adamantane-1-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane CAS No. 2320958-38-9

8-(Adamantane-1-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane

Cat. No.: B2909137
CAS No.: 2320958-38-9
M. Wt: 285.431
InChI Key: HWJJBDVJDRGLAE-UHFFFAOYSA-N
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Description

8-(Adamantane-1-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane is a sophisticated chemical hybrid designed for advanced research applications. It combines an 8-azabicyclo[3.2.1]octane (nortropane) scaffold, a privileged structure in neuroscience , with a bulky, lipophilic adamantane-1-carbonyl moiety . The 8-azabicyclo[3.2.1]octane core is a fundamental building block in tropane alkaloids and is frequently investigated for its interaction with central nervous system targets . Research on analogous structures has shown that the 8-azabicyclo[3.2.1]octane system is a key pharmacophore in compounds that bind to monoamine transporters, such as the dopamine (DAT) and serotonin (SERT) transporters, which are critical for the study of substance abuse and neurological disorders . The incorporation of the adamantyl group is a strategic modification; adamantane is renowned for its diamondoid, rigid structure which can enhance metabolic stability and influence pharmacokinetic properties by increasing lipophilicity and membrane permeability . The unique 3-methylidene substituent further provides a reactive handle for potential functionalization, allowing researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies. This compound is supplied for research purposes only and is intended for use by qualified scientists in laboratory settings. It is strictly not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-adamantyl-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO/c1-12-4-16-2-3-17(5-12)20(16)18(21)19-9-13-6-14(10-19)8-15(7-13)11-19/h13-17H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJJBDVJDRGLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Adamantane-1-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and available resources.

Chemical Reactions Analysis

Types of Reactions

8-(Adamantane-1-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alcohols.

Mechanism of Action

The mechanism of action of 8-(Adamantane-1-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances its ability to cross biological membranes, while the azabicyclo[3.2.1]octane scaffold interacts with various receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Structural and Functional Variations

The 8-azabicyclo[3.2.1]octane scaffold is versatile, with substituents at positions 3 and 8 dictating biological activity. Below is a comparative analysis of key derivatives:

Table 1: Key Derivatives and Their Properties
Compound Name (Example) Substituents (Position 3) Substituents (Position 8) Key Findings Reference
8-(Adamantane-1-carbonyl)-3-methylidene Methylidene (C=CH₂) Adamantane-1-carbonyl High lipophilicity; potential CNS penetration due to adamantane group
22e () Bis(4-fluorophenyl)methoxyethylidenyl Cyclopropylmethyl 65% yield; SERT/DAT selectivity (1:10 ratio) due to cyclopropylmethyl group
22f () Bis(4-fluorophenyl)methoxyethylidenyl 4-Fluorobenzyl 87% yield; enhanced binding affinity (fluorine-driven electronic effects)
8-Methyl-8-azabicyclo[3.2.1]octan-3-one Ketone (C=O) Methyl Modest stereoselective binding at DAT/SERT; rigid skeleton limits flexibility
NK1 Antagonists () Benzylamine Acidic C6 substituents (e.g., COOH) High hNK1 affinity (IC₅₀ < 10 nM); selectivity over hERG channel

Physicochemical Properties

  • Metabolic Stability : Adamantane’s rigidity reduces oxidative metabolism, contrasting with diarylmethoxyethylidenyl groups, which may undergo hydrolysis or demethylation .

Biological Activity

8-(Adamantane-1-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane is a complex organic compound belonging to the tropane alkaloid family, characterized by its unique bicyclic structure. This compound has garnered interest due to its diverse biological activities, particularly its interactions with various receptors and enzymes, which may have therapeutic implications.

Chemical Structure and Properties

The molecular structure of this compound features an adamantane moiety that contributes to its stability and lipophilicity. The azabicyclo[3.2.1]octane framework is significant for its potential biological interactions.

Property Value
IUPAC Name 1-adamantyl-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone
CAS Number 2320958-38-9
Molecular Formula C19H27NO
Molecular Weight 295.43 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the central nervous system (CNS). The adamantane moiety enhances the compound's ability to cross biological membranes, while the azabicyclo[3.2.1]octane scaffold allows it to modulate receptor activity, particularly those involved in monoamine neurotransmission.

Biological Activity

Research indicates that derivatives of the azabicyclo[3.2.1]octane structure exhibit significant pharmacological properties, including:

  • Monoamine Reuptake Inhibition : Compounds within this class have been shown to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, making them potential candidates for treating mood disorders, anxiety, and ADHD .
  • Antidepressant Effects : The inhibition of monoamine reuptake is linked to antidepressant activity, providing a mechanism for potential therapeutic applications in treating depression and related disorders .

Study 1: Monoamine Reuptake Inhibition

A study evaluated various 8-azabicyclo[3.2.1]octane derivatives for their ability to inhibit monoamine transporters. The results demonstrated that certain derivatives showed significant inhibition of serotonin and norepinephrine transporters, suggesting potential use in treating depression .

Study 2: Neuropharmacological Profiles

In another investigation, researchers explored the neuropharmacological profiles of compounds similar to this compound. The findings indicated that these compounds could modulate dopamine receptor activity, which is crucial for addressing disorders like schizophrenia and Parkinson's disease .

Study 3: Structure-Activity Relationship (SAR)

A detailed SAR analysis highlighted how modifications in the azabicyclo framework influenced biological activity. It was found that specific substitutions at the nitrogen atom enhanced binding affinity to serotonin receptors, further supporting the compound's potential as an antidepressant .

Summary of Biological Activities

Activity Potential Applications
Monoamine Reuptake InhibitionTreatment of depression and anxiety
Modulation of Dopamine ReceptorsPotential treatment for schizophrenia
Antidepressant EffectsManagement of mood disorders

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